molecular formula C14H14N4O2S B2656983 5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide CAS No. 1396850-15-9

5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2656983
CAS No.: 1396850-15-9
M. Wt: 302.35
InChI Key: ZPXZSWBQYRZLEN-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, an imidazole ring, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the coupling reaction of aniline derivatives with isoxazole–carboxylic acid . The reaction conditions often include the use of solvents such as n-hexane and ethyl acetate, and purification is achieved through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing purification techniques suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiophene ring, potentially forming sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions, altering its electronic properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the imidazole ring could produce a dihydroimidazole derivative.

Scientific Research Applications

5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cell function and viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-methyl-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-9-7-10(18-20-9)14(19)15-5-4-13-16-8-11(17-13)12-3-2-6-21-12/h2-3,6-8H,4-5H2,1H3,(H,15,19)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXZSWBQYRZLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=NC=C(N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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